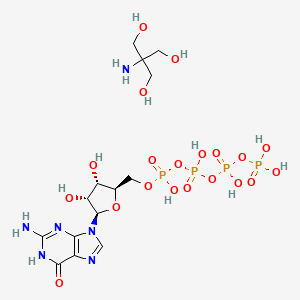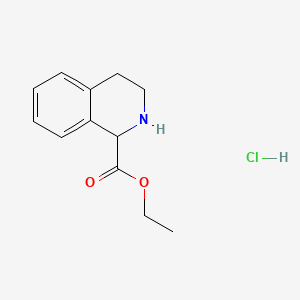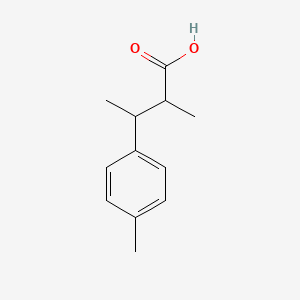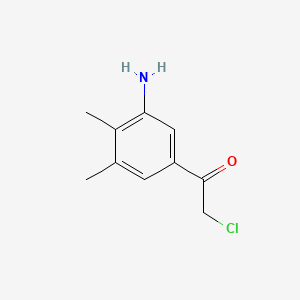
2-FURANACETYL CHLORIDE, 5-(2-CHLOROETHYL)-ALPHA-OXO-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-FURANACETYL CHLORIDE, 5-(2-CHLOROETHYL)-ALPHA-OXO- is a chemical compound that belongs to the class of furan derivatives. This compound is characterized by the presence of a furan ring substituted with a 2-chloroethyl group and an oxoacetyl chloride group. Furan derivatives are known for their diverse chemical reactivity and are widely used in various fields, including organic synthesis, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-FURANACETYL CHLORIDE, 5-(2-CHLOROETHYL)-ALPHA-OXO- typically involves the reaction of 5-(2-chloroethyl)furan-2-carboxylic acid with oxalyl chloride. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as dimethylformamide (DMF). The reaction conditions usually involve refluxing the mixture at a temperature of around 40-50°C for several hours until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of 2-FURANACETYL CHLORIDE, 5-(2-CHLOROETHYL)-ALPHA-OXO- can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and improves the overall efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-FURANACETYL CHLORIDE, 5-(2-CHLOROETHYL)-ALPHA-OXO- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxoacetyl chloride group to an alcohol or an aldehyde.
Substitution: The chloroethyl group can undergo nucleophilic substitution reactions to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and aldehydes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-FURANACETYL CHLORIDE, 5-(2-CHLOROETHYL)-ALPHA-OXO- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 2-FURANACETYL CHLORIDE, 5-(2-CHLOROETHYL)-ALPHA-OXO- involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The furan ring and the oxoacetyl chloride group play a crucial role in its reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
- 5-(2-Chloroethyl)furan-2-carboxylic acid
- 2-Furoyl chloride
- 5-(Chloromethyl)furan-2-carboxylic acid
Uniqueness
2-FURANACETYL CHLORIDE, 5-(2-CHLOROETHYL)-ALPHA-OXO- is unique due to the presence of both the 2-chloroethyl group and the oxoacetyl chloride group on the furan ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
100750-59-2 |
|---|---|
Molecular Formula |
C8H6Cl2O3 |
Molecular Weight |
221.033 |
IUPAC Name |
2-[5-(2-chloroethyl)furan-2-yl]-2-oxoacetyl chloride |
InChI |
InChI=1S/C8H6Cl2O3/c9-4-3-5-1-2-6(13-5)7(11)8(10)12/h1-2H,3-4H2 |
InChI Key |
AMTKICCTORVYIB-UHFFFAOYSA-N |
SMILES |
C1=C(OC(=C1)C(=O)C(=O)Cl)CCCl |
Synonyms |
2-Furanacetyl chloride, 5-(2-chloroethyl)-alpha-oxo- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![4,7-Methanoazeto[1,2-a]indole](/img/structure/B561220.png)



